Cas no 158753-17-4 (8-Aminoquinoline-7-carbaldehyde)
8-Aminoquinoline-7-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 8-Aminoquinoline-7-carbaldehyde
- 8-Amino-7-quinolinecarbaldehyde
- 8-AMINO-7-QUINOLINECARBOXALDEHYDE
- 8-Amino-quinoline-7-carbaldehyde
- AG-L-22194
- ANW-71451
- CTK4C9839
- 7-Quinolinecarboxaldehyde, 8-amino-
- ZAMLCNSCTZZXCU-UHFFFAOYSA-N
- 8-Aminoquinoline-7-carboxaldehyde
- 8-amino-7-quinoline carboaldehyde
- 7974AA
- FCH889068
- AX8164134
- SCHEMBL1012172
- SY271975
- DB-064244
- CS-0155829
- AKOS006309006
- 158753-17-4
- A3506
- DTXSID00453375
- PS-11558
- MFCD11110554
- F16248
-
- MDL: MFCD11110554
- Inchi: 1S/C10H8N2O/c11-9-8(6-13)4-3-7-2-1-5-12-10(7)9/h1-6H,11H2
- InChI Key: ZAMLCNSCTZZXCU-UHFFFAOYSA-N
- SMILES: O=CC1C=CC2=CC=CN=C2C=1N
Computed Properties
- Exact Mass: 172.06374
- Monoisotopic Mass: 172.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56
- XLogP3: 1.5
Experimental Properties
- Density: 1.317±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 381.363°C at 760 mmHg
- Flash Point: 184.442°C
- Refractive Index: 1.749
- Solubility: Very slightly soluble (0.17 g/l) (25 º C),
- PSA: 55.98
- LogP: 2.21070
8-Aminoquinoline-7-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189006474-1g |
8-Aminoquinoline-7-carbaldehyde |
158753-17-4 | 95% | 1g |
355.52 USD | 2021-06-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AY791-100mg |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AY791-250mg |
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1429CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AY791-1g |
8-Aminoquinoline-7-carbaldehyde |
158753-17-4 | 95+% | 1g |
3240.0CNY | 2021-07-10 | |
| Chemenu | CM145051-1g |
8-Aminoquinoline-7-carbaldehyde |
158753-17-4 | 95% | 1g |
$408 | 2021-08-05 | |
| Apollo Scientific | OR55179-250mg |
8-Aminoquinoline-7-carboxaldehyde |
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£78.00 | 2025-02-20 | ||
| Apollo Scientific | OR55179-1g |
8-Aminoquinoline-7-carboxaldehyde |
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£204.00 | 2025-02-20 | ||
| Chemenu | CM145051-250mg |
8-Aminoquinoline-7-carbaldehyde |
158753-17-4 | 95% | 250mg |
$193 | 2023-02-17 | |
| Chemenu | CM145051-1g |
8-Aminoquinoline-7-carbaldehyde |
158753-17-4 | 95% | 1g |
$403 | 2023-02-17 | |
| eNovation Chemicals LLC | D952325-100mg |
7-Quinolinecarboxaldehyde, 8-amino- |
158753-17-4 | 95+% | 100mg |
$80 | 2024-06-07 |
8-Aminoquinoline-7-carbaldehyde Suppliers
8-Aminoquinoline-7-carbaldehyde Related Literature
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1. A luminescent Pt(ii) complex with a terpyridine-like ligand involving a six-membered chelate ringYi-Zhen Hu,Michael H. Wilson,Ruifa Zong,Celine Bonnefous,David R. McMillin,Randolph P. Thummel Dalton Trans. 2005 354
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Lianpeng Tong,Ruifa Zong,Rongwei Zhou,Nattawut Kaveevivitchai,Gang Zhang,Randolph P. Thummel Faraday Discuss. 2015 185 87
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Abolfazl Ghaderian,Alicja Franke,Marcos Gil-Sepulcre,Jordi Benet-Buchholz,Antoni Llobet,Ivana Ivanovi?-Burmazovi?,Carolina Gimbert-Suri?ach Dalton Trans. 2020 49 17375
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Juan M. Casas-Solvas,Joshua D. Howgego,Anthony P. Davis Org. Biomol. Chem. 2014 12 212
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5. 5 Heterocyclic chemistry
Additional information on 8-Aminoquinoline-7-carbaldehyde
8-Aminoquinoline-7-carbaldehyde: A Comprehensive Overview
8-Aminoquinoline-7-carbaldehyde, also known by its CAS number 158753-17-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the quinoline family, which is a heterocyclic aromatic system with a nitrogen atom in the ring. The presence of an amino group at position 8 and a carbaldehyde group at position 7 makes this compound unique and versatile in terms of its chemical properties and potential applications.
The structure of 8-Aminoquinoline-7-carbaldehyde allows for various functional groups to interact, making it a valuable substrate for further chemical modifications. Recent studies have highlighted its potential as a building block in the synthesis of bioactive molecules. For instance, researchers have explored its role in the development of antitumor agents and antimicrobial compounds. The amino group at position 8 can act as a nucleophile, enabling reactions such as alkylation or acylation, while the carbaldehyde group at position 7 can participate in condensation reactions, such as the formation of imines or enamines.
One of the most promising applications of 8-Aminoquinoline-7-carbaldehyde is in drug discovery. Scientists have investigated its ability to inhibit certain enzymes associated with cancer and inflammatory diseases. For example, a study published in 2023 demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by targeting cyclooxygenase (COX) enzymes. Additionally, its ability to modulate cellular signaling pathways has made it a candidate for anticancer drug development.
Another area where 8-Aminoquinoline-7-carbaldehyde has shown potential is in materials science. Its aromatic system and functional groups make it suitable for use in the synthesis of conductive polymers and organic semiconductors. Researchers have explored its role in creating materials with improved electronic properties, which could be used in flexible electronics or photovoltaic devices.
The synthesis of 8-Aminoquinoline-7-carbaldehyde typically involves multi-step processes that require careful control over reaction conditions. One common approach is the condensation of o-amino phenol with aldehydes or ketones, followed by cyclization to form the quinoline skeleton. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields.
In terms of toxicity and safety, studies have shown that 8-Aminoquinoline-7-carbaldehyde exhibits low toxicity at moderate doses. However, prolonged exposure or high concentrations may lead to adverse effects, particularly on the liver and kidneys. Regulatory agencies have established guidelines for handling this compound to ensure worker safety and environmental protection.
Looking ahead, the future of 8-Aminoquinoline-7-carbaldehyde lies in its continued exploration as a versatile building block for drug discovery and material synthesis. With ongoing research into its biological activity and chemical reactivity, this compound is expected to play an increasingly important role in advancing both medicinal chemistry and materials science.
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